(4-(Cyclopentylcarbamoyl)-3-fluorophenyl)boronic acid
Overview
Description
(4-(Cyclopentylcarbamoyl)-3-fluorophenyl)boronic acid is an organoboron compound that has gained attention in various fields of research due to its unique chemical properties This compound consists of a boronic acid group attached to a phenyl ring, which is further substituted with a cyclopentylcarbamoyl group and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Cyclopentylcarbamoyl)-3-fluorophenyl)boronic acid typically involves the following steps:
Formation of the Phenyl Ring Substituents: The phenyl ring is first substituted with a fluorine atom and a cyclopentylcarbamoyl group. This can be achieved through electrophilic aromatic substitution reactions using appropriate reagents.
Introduction of the Boronic Acid Group: The boronic acid group is introduced via a borylation reaction. This can be done using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where an aryl halide reacts with a boronic acid derivative in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes:
Scaling Up the Reaction: Ensuring that the reaction conditions are suitable for large-scale production.
Purification Techniques: Utilizing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and reliability of the compound produced.
Chemical Reactions Analysis
Types of Reactions
(4-(Cyclopentylcarbamoyl)-3-fluorophenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation Reagents: Hydrogen peroxide, sodium perborate, or other oxidizing agents.
Reduction Reagents: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Substitution Reagents: Halogenating agents, nucleophiles, or electrophiles.
Major Products Formed
Oxidation Products: Boronic esters, borates.
Reduction Products: Boranes, reduced boronic acids.
Substitution Products: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: (4-(Cyclopentylcarbamoyl)-3-fluorophenyl)boronic acid can be used as a catalyst or catalyst precursor in various organic reactions, including cross-coupling reactions.
Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biology
Bioconjugation: The boronic acid group can form reversible covalent bonds with diols, making it useful in bioconjugation and molecular recognition studies.
Drug Development: It can be used in the design and synthesis of potential pharmaceutical agents.
Medicine
Therapeutics: The compound’s unique reactivity can be exploited in the development of new therapeutic agents, particularly in targeting specific biological pathways.
Industry
Material Science: this compound can be used in the development of advanced materials, including polymers and sensors.
Mechanism of Action
The mechanism of action of (4-(Cyclopentylcarbamoyl)-3-fluorophenyl)boronic acid involves its ability to interact with various molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing it to modulate biological pathways and chemical reactions. The cyclopentylcarbamoyl and fluorine substituents further influence the compound’s reactivity and specificity.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the cyclopentylcarbamoyl and fluorine substituents, resulting in different reactivity and applications.
4-Carboxyphenylboronic Acid: Contains a carboxyl group instead of the cyclopentylcarbamoyl group, leading to different chemical properties and uses.
4-(Trifluoromethyl)phenylboronic Acid:
Uniqueness
(4-(Cyclopentylcarbamoyl)-3-fluorophenyl)boronic acid is unique due to the combination of its boronic acid group with the cyclopentylcarbamoyl and fluorine substituents
Properties
IUPAC Name |
[4-(cyclopentylcarbamoyl)-3-fluorophenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BFNO3/c14-11-7-8(13(17)18)5-6-10(11)12(16)15-9-3-1-2-4-9/h5-7,9,17-18H,1-4H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBPFXPFINCJIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)NC2CCCC2)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00660289 | |
Record name | [4-(Cyclopentylcarbamoyl)-3-fluorophenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00660289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957034-70-7 | |
Record name | [4-(Cyclopentylcarbamoyl)-3-fluorophenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00660289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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